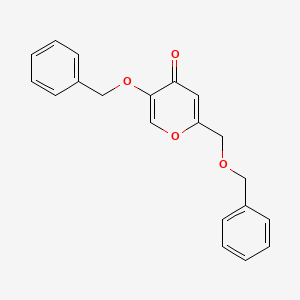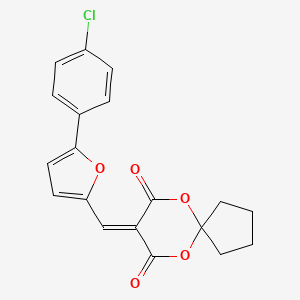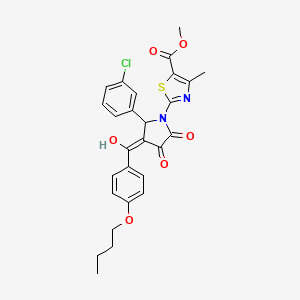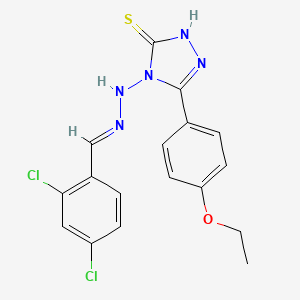
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features two benzyloxy groups attached to the pyranone ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or a sulfonate ester.
Benzyloxymethyl Group Addition: The benzyloxymethyl group can be added via a similar nucleophilic substitution reaction, using benzyloxymethyl chloride and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone or tetrahydropyranone.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydropyranone or tetrahydropyranone derivatives.
Substitution: Formation of substituted pyranone derivatives with various functional groups.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups can enhance the compound’s ability to bind to enzymes or receptors, influencing its biological activity. The pyranone ring can participate in various chemical reactions, such as hydrogen bonding or π-π interactions, which can affect the compound’s overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-1H-indole: Another compound with a benzyloxy group, known for its use in the synthesis of protein kinase inhibitors.
5-(Benzyloxy)indole-3-carboxaldehyde: Used in the synthesis of complex organic molecules and studied for its biological activities.
Uniqueness
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one is unique due to its dual benzyloxy groups and the presence of a benzyloxymethyl group, which can influence its chemical reactivity and biological properties. This combination of functional groups can provide distinct advantages in various applications, such as enhanced binding affinity to biological targets or improved chemical stability.
Propriétés
Numéro CAS |
892152-75-9 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-phenylmethoxy-2-(phenylmethoxymethyl)pyran-4-one |
InChI |
InChI=1S/C20H18O4/c21-19-11-18(14-22-12-16-7-3-1-4-8-16)23-15-20(19)24-13-17-9-5-2-6-10-17/h1-11,15H,12-14H2 |
Clé InChI |
MYRXQKFMKGDIDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027894.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B12027900.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12027903.png)


![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027927.png)

![Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B12027942.png)
![(1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12027950.png)
![2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12027955.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12027969.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12027974.png)
